(S)-(+)-3-Aminopyrrolidine dihydrochloride (CAS 116183-83-6) is a stereochemically pure diamine building block supplied as a stable dihydrochloride salt. Characterized by its rigid pyrrolidine core and an (S)-configured primary amine at the C3 position, this compound serves as a critical precursor in pharmaceutical manufacturing and materials science. The dihydrochloride salt form ensures a high melting point (>300 °C) and excellent aqueous solubility, providing highly reliable handling characteristics compared to its free base counterpart. For industrial buyers, it functions as an essential, enantiopure intermediate that guarantees precise stoichiometric control and reproducible performance in complex synthetic workflows [1].
Substituting this specific compound with closely related alternatives introduces severe process inefficiencies and quality risks. Utilizing the free base form of (S)-3-aminopyrrolidine is highly problematic for bulk procurement because it is a hygroscopic liquid or low-melting solid prone to rapid atmospheric degradation via oxidation and carbon dioxide absorption, which compromises stoichiometric accuracy. Conversely, substituting with racemic 3-aminopyrrolidine dihydrochloride in active pharmaceutical ingredient (API) synthesis requires late-stage chiral resolution, effectively halving the maximum theoretical yield and significantly increasing downstream purification costs. Furthermore, substituting with the (R)-enantiomer is non-viable in targeted pharmaceutical applications, as the specific (S)-configuration is an absolute requirement for proper receptor binding and biological efficacy in downstream APIs[1].
The physical form of a chemical precursor dictates its processability at scale. (S)-(+)-3-Aminopyrrolidine dihydrochloride is a highly stable, free-flowing solid with a melting point exceeding 300 °C, whereas the free base form is a highly hygroscopic liquid or low-melting solid that rapidly degrades upon exposure to ambient moisture and carbon dioxide. The dihydrochloride salt maintains its structural integrity and exact molecular weight over long-term storage, allowing for precise stoichiometric weighing without the need for specialized inert-atmosphere handling[1].
| Evidence Dimension | Thermal stability and handling state |
| Target Compound Data | Dihydrochloride salt (Solid, mp >300 °C, stable in ambient air) |
| Comparator Or Baseline | Free base (Liquid/low-melting solid, highly hygroscopic and air-sensitive) |
| Quantified Difference | Elimination of moisture-induced degradation and phase-change issues during storage |
| Conditions | Standard ambient laboratory and manufacturing storage conditions |
Procuring the dihydrochloride salt eliminates the need for costly inert-gas handling and ensures precise molar dosing during scale-up.
In the synthesis of chiral active pharmaceutical ingredients (APIs) such as specific fluoroquinolone antibiotics, the stereocenter of the pyrrolidine ring is retained in the final product. Utilizing enantiopure (S)-(+)-3-Aminopyrrolidine dihydrochloride allows for a theoretical maximum yield of 100% for the desired API enantiomer. In contrast, starting with a racemic mixture limits the theoretical yield of the target enantiomer to 50% and necessitates complex, solvent-intensive late-stage chiral resolution steps [1].
| Evidence Dimension | Maximum theoretical yield of target chiral API |
| Target Compound Data | (S)-enantiomer precursor (100% theoretical yield) |
| Comparator Or Baseline | Racemic precursor (≤50% theoretical yield) |
| Quantified Difference | 2x increase in theoretical yield and elimination of late-stage resolution |
| Conditions | Linear API synthesis retaining the C3 stereocenter |
Starting with the enantiopure (S)-isomer directly reduces the cost-of-goods (COGs) and process mass intensity by avoiding wasteful late-stage chiral separations.
Recent advancements in optoelectronic materials utilize chiral organic cations to induce non-centrosymmetric crystallization in metal halide perovskites. The incorporation of (S)-3-aminopyrrolidine dihydrochloride into manganese-based perovskite frameworks (e.g., (S-3-aminopyrrolidine)3(Mn3Cl12)) forces the inorganic lattice into a chiral space group, enabling circularly polarized luminescence (CPL) with a measurable anisotropy factor. Achiral or racemic organic spacers fail to break the inversion symmetry, resulting in standard, unpolarized photoluminescence [1].
| Evidence Dimension | Circularly polarized luminescence (CPL) anisotropy |
| Target Compound Data | (S)-enantiomer incorporated perovskite (CPL active, non-centrosymmetric space group) |
| Comparator Or Baseline | Racemic/achiral incorporated perovskite (CPL inactive, centrosymmetric space group) |
| Quantified Difference | Induction of measurable CPL anisotropy (glum) |
| Conditions | Single-crystal metal halide perovskite synthesis and photoluminescence testing |
For materials science procurement, this specific enantiomer is essential for engineering next-generation chiral optoelectronics and advanced X-ray scintillators.
(S)-(+)-3-Aminopyrrolidine dihydrochloride is the definitive choice for synthesizing specific chiral fluoroquinolone APIs where the (S)-configuration at the C3 position of the pyrrolidine ring is required for optimal DNA gyrase inhibition. Procuring the enantiopure salt ensures maximum synthetic yield and eliminates the need for late-stage chiral resolution [1].
Due to its stable dihydrochloride form and high enantiomeric purity, this compound is an ideal starting material for the modular synthesis of chiral bidentate ligands, such as diamines or phosphine-amine ligands. Its use guarantees reproducible stereocontrol in subsequent transition-metal-catalyzed asymmetric transformations [2].
In advanced materials research, this compound is procured as a chiral organic spacer to template the growth of non-centrosymmetric metal halide perovskites. Its rigid, chiral structure is essential for developing materials that exhibit circularly polarized luminescence (CPL) for use in 3D displays, spintronics, and high-resolution X-ray scintillators[3].
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